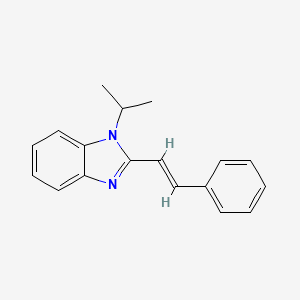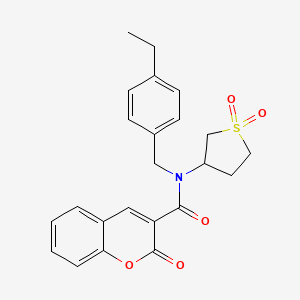![molecular formula C19H19N3O2S2 B11599166 2-(benzylsulfanyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11599166.png)
2-(benzylsulfanyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bencilo sulfuro)-N-[5-(4-metoxibencil)-1,3,4-tiadiazol-2-il]acetamida es un compuesto orgánico complejo que pertenece a la clase de los tiadiazoles. Los tiadiazoles son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(bencilo sulfuro)-N-[5-(4-metoxibencil)-1,3,4-tiadiazol-2-il]acetamida típicamente involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo tiadiazol: El paso inicial involucra la formación del anillo 1,3,4-tiadiazol. Esto se puede lograr reaccionando tiosemicarbazida con un aldehído o cetona apropiado en condiciones ácidas.
Introducción del grupo bencilo sulfuro: El siguiente paso involucra la introducción del grupo bencilo sulfuro. Esto se puede hacer reaccionando el intermedio tiadiazol con cloruro de bencilo en presencia de una base como el hidróxido de sodio.
Acetilación: El paso final involucra la acetilación del grupo amina en el anillo tiadiazol. Esto se puede lograr reaccionando el intermedio con anhídrido acético en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo, síntesis automatizada y métodos de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(bencilo sulfuro)-N-[5-(4-metoxibencil)-1,3,4-tiadiazol-2-il]acetamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el grupo bencilo sulfuro puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El grupo nitro, si está presente, puede reducirse a un grupo amina.
Sustitución: El grupo metoxilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio, borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos comunes incluyen tioles, aminas y alcóxidos.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas.
Sustitución: Derivados de tiol, amina o alcóxido.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Se ha estudiado por su potencial como agente antiinflamatorio y anticancerígeno.
Mecanismo De Acción
El mecanismo de acción de 2-(bencilo sulfuro)-N-[5-(4-metoxibencil)-1,3,4-tiadiazol-2-il]acetamida no se comprende completamente. Se cree que ejerce sus efectos a través de las siguientes vías:
Dianas moleculares: El compuesto puede interactuar con enzimas o receptores específicos en el cuerpo, lo que lleva a sus efectos biológicos.
Vías implicadas: Puede modular las vías de señalización involucradas en la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(bencilo sulfuro)-4,5-dihidro-1H-imidazol clorhidrato
- 2-(bencilo sulfuro)-5-metoxilo-4-pirimidinol
- 2-(bencilo sulfuro)-4,5-difenil-1H-imidazol
Singularidad
2-(bencilo sulfuro)-N-[5-(4-metoxibencil)-1,3,4-tiadiazol-2-il]acetamida es única debido a sus características estructurales específicas, como la presencia de grupos bencilo sulfuro y metoxibencilo unidos al anillo tiadiazol.
Propiedades
Fórmula molecular |
C19H19N3O2S2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-16-9-7-14(8-10-16)11-18-21-22-19(26-18)20-17(23)13-25-12-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22,23) |
Clave InChI |
FBSSUFHPRZIZGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11599085.png)
![2-(2'-amino-3'-cyano-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromen]-1(2H)-yl)acetamide](/img/structure/B11599098.png)
![(5Z)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599106.png)

![4-(3-methylphenyl)-1-(methylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11599120.png)
![ethyl 2-[(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11599128.png)
![methyl (4Z)-1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11599130.png)

![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11599143.png)

![N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11599158.png)
![(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599159.png)
![4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11599164.png)
![(2Z)-6-phenyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599170.png)
